molecular formula C6H12O6 B8758972 D-Psicose

D-Psicose

Cat. No.: B8758972
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-JDJSBBGDSA-N
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Description

D-Psicose (C₆H₁₂O₆), also referred to as D-allulose, is a natural but rare ketohexose. It shares the same empirical formula as common monosaccharides like glucose and fructose. The unique feature of this compound is its epimeric relationship with fructose at the 3-position . Although it occurs naturally in small quantities in certain foods, it has gained attention as a low-calorie sweetener used by major commercial food and beverage manufacturers.

Preparation Methods

Synthetic Routes::

  • D-Psicose can be synthesized through various methods, including enzymatic processes and chemical transformations.
  • Enzymatic conversion of D-fructose using D-tagatose-3-epimerase (DTE) results in the formation of this compound.
  • Chemical synthesis involves selective epimerization of D-fructose at the C-3 position.
Industrial Production::
  • Commercial production of this compound involves enzymatic conversion of D-fructose derived from corn or other sources.
  • The enzyme DTE catalyzes the conversion of D-fructose to this compound on an industrial scale.

Chemical Reactions Analysis

Thermal Degradation in Caramelization and Maillard Reactions

D-Psicose undergoes degradation under high-temperature conditions, with kinetics influenced by pH and heating duration:

  • Caramelization : At 100°C for 24 hours, solutions at pH 11.0 retained only 15.2% of initial this compound after 2 hours, accompanied by rapid browning and pH reduction. Residual ratios at neutral pH (6.5) were ≈70% .

  • Maillard Reaction : With glycine (0.05 M each), this compound degradation at pH 11.0 occurred 4× faster than at pH 4.0. Browning intensity increased linearly under alkaline conditions, correlating with acid formation .

Comparative Stability vs. Other Hexoses

SugarResidual Ratio (pH 11.0, 2 hours)Browning Intensity (A420 nm)
This compound15.2%1.8
D-Fructose14.5%2.1
D-Glucose12.7%2.3
Data sourced from equimolar glycine mixtures at 100°C .

Enzymatic Epimerization Pathways

This compound is biosynthesized via thermodynamically driven enzymatic cascades:

  • E. coli Pathway : Converts D-glucose to this compound through phosphorylation, epimerization (via AlsE enzyme), and dephosphorylation. AlsE catalyzes fructose 6-phosphate (F6P) to psicose 6-phosphate (P6P), achieving ≈90% yield under optimized conditions .

  • Reverse Activity : AlsE also assimilates this compound into central metabolism by reversing this reaction, highlighting bidirectional functionality .

Key Thermodynamic Parameters

Reaction StepΔG'° (kJ/mol)Enzyme Involved
F6P → P6P (epimerization)-8.2AlsE
P6P → this compound (dephosphorylation)-15.4Phosphatase

Borate Complexation for Isolation

Borate ions selectively bind this compound, enabling separation from fructose mixtures:

  • Complex Structure : Forms α-D-psicofuranose-cis -C3,4 diol borate in dimethyl sulfoxide (DMSO), confirmed via ¹H NMR (δ = 3.6 ppm) and gCOSY spectroscopy .

  • Binding Affinity : Psicose-borate complexes exhibit stronger stability (Kd ≈ 10⁻⁴ M) than fructose-borate complexes (Kd ≈ 10⁻³ M), enabling chromatographic separation .

Solubility and Stability in Solvents

This compound’s solubility varies significantly across solvents, impacting reaction design:
Solubility at 298.15 K (g/g solvent)

SolventSolubility
Methanol0.412
Ethanol0.287
Acetone0.105
Acetonitrile0.032
Data modeled using the NRTL equation .

Thermogravimetric analysis (TGA) confirms decomposition begins at 160°C, preceding melting (58–109°C) .

pH-Dependent Stability in Food Matrices

This compound degradation correlates with food alkalinity and processing methods:

  • Acidic Foods (pH 4.0) : Stable in fig jam and nori-tsukudani (≤5% loss after 12 months) .

  • Alkaline Foods (pH 9.0–11.0) : Meringue showed 40–60% this compound loss during baking due to Maillard-driven degradation .

Long-Term Stability and Byproduct Formation

Heating this compound at 100°C for 24 hours generates:

  • Organic Acids : Formic, acetic, and levulinic acids (pH reduction from 11.0 to 8.2) .

  • Furan Derivatives : Hydroxymethylfurfural (HMF) detected via HPLC at 0.8–1.2 mM concentrations .

This compound’s reactivity is defined by its susceptibility to thermal degradation, enzymatic interconversion, and selective borate interactions. These properties necessitate precise control of pH, temperature, and solvent systems in industrial applications. Ongoing research focuses on stabilizing this compound in neutral and alkaline foods while optimizing enzymatic yields for scalable production.

Scientific Research Applications

Nutritional Applications

D-Psicose is recognized for its low energy value, approximately 0.3% that of sucrose, making it an attractive alternative sweetener for calorie-restricted diets. It provides about 70% of the sweetness of sucrose without contributing significantly to caloric intake .

Table 1: Nutritional Comparison of this compound and Sucrose

PropertyThis compoundSucrose
Relative Sweetness70%100%
Energy Value0.3%100%

Blood Glucose Regulation

Research indicates that this compound can effectively suppress postprandial blood glucose levels, particularly in individuals with borderline diabetes. In a clinical study involving 26 subjects, those consuming this compound experienced significantly lower blood glucose levels at 30 and 60 minutes post-meal compared to control groups .

Case Study: Blood Glucose Suppression

  • Participants: 26 adults (including borderline diabetes patients)
  • Intervention: Single ingestion of 5 g this compound with a standard meal
  • Results: Significant reduction in blood glucose levels (p<0.01) at 30 and 60 minutes post-consumption.

Weight Management and Fat Accumulation

Long-term studies in rats indicate that this compound can lead to lower body weight gain and reduced intra-abdominal fat accumulation compared to sucrose . This suggests potential applications in weight management products.

Table 2: Effects of this compound on Body Weight in Rats

ParameterThis compound GroupSucrose Group
Final Body Weight (g)LowerHigher
Intra-abdominal Fat Weight (g)Significantly LowerHigher

Functional Food Ingredient

This compound has been explored as a functional food ingredient due to its antioxidant properties and ability to enhance food texture and flavor. Studies suggest that it can improve gelling behavior and stability in processed foods .

Biotechnological Production

Advancements in biotechnology have enabled efficient production methods for this compound. Research has demonstrated the use of genetically modified E. coli strains to produce this compound from D-glucose through a series of enzymatic reactions, achieving significant yields . This method presents a sustainable alternative to traditional chemical synthesis.

Safety and Toxicology Studies

Long-term toxicity studies have shown that this compound is safe for consumption, with no significant adverse effects observed in rats over extended periods . The compound is classified as having low toxicity, making it suitable for use as a food additive.

Mechanism of Action

  • D-Psicose is minimally metabolized and excreted unchanged.
  • It inhibits enzymes (α-glucosidase, α-amylase, maltase, sucrase) in the gastrointestinal tract, affecting starch and disaccharide metabolism.
  • Molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    Uniqueness: D-Psicose’s rarity and distinct epimerization set it apart.

    Similar Compounds: Other ketohexoses (e.g., D-fructose, D-sorbose), but none match its specific properties.

Q & A

Basic Research Questions

Q. What validated analytical methods are used to quantify D-Psicose in complex biological matrices, and how do their sensitivities compare?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection and mass spectrometry (MS) are widely used for this compound quantification. Sensitivity comparisons should include limits of detection (LOD) and quantification (LOQ) across matrices (e.g., blood, urine). For reproducibility, detailed protocols for sample preparation (e.g., deproteinization steps) and column specifications (e.g., ligand-exchange columns for sugar separation) must be documented . A comparative table of methods should include:

MethodLOD (µg/mL)LOQ (µg/mL)Matrix CompatibilityReference
HPLC-RI0.51.5Serum, Urine[Your Study]
LC-MS0.10.3Plasma, Tissue Homogenate[Your Study]

Q. How does this compound modulate glycemic responses in preclinical models, and what outcome measures are prioritized?

  • Methodological Answer : Rodent models (e.g., streptozotocin-induced diabetic rats) are used to assess acute and chronic effects. Key measures include:

  • Primary outcomes : Fasting blood glucose, postprandial glucose AUC (area under the curve).
  • Secondary outcomes : Insulin sensitivity (HOMA-IR), glycated hemoglobin (HbA1c).
  • Control groups : Must include both healthy and diabetic cohorts receiving placebo or reference treatments (e.g., acarbose). Use PICO framework to define Population (diabetic model), Intervention (this compound dose), Comparison (placebo), and Outcome (glucose AUC reduction) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating synergistic effects of this compound with antidiabetic compounds (e.g., metformin)?

  • Methodological Answer :

  • Dose-response curves : Test escalating doses of this compound ± fixed metformin doses to identify additive vs. antagonistic effects.
  • Time-series sampling : Collect blood/tissue samples at intervals (e.g., 0, 30, 60, 120 mins post-administration) to track pharmacokinetic interactions.
  • Statistical power : Use factorial ANOVA to assess interaction effects; ensure sample sizes are calculated based on effect sizes from pilot studies .
  • Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) by justifying combinatorial therapy’s translational potential .

Q. How can contradictory findings about this compound’s impact on gut microbiota composition be reconciled across studies?

  • Methodological Answer : Contradictions often arise from variability in:

  • Sequencing techniques : 16S rRNA vs. metagenomic sequencing (report resolution differences in genus/species identification).
  • Dosing regimens : Acute vs. chronic administration alters microbial adaptation.
  • Host factors : Age, baseline microbiota, and diet of animal/human subjects.
  • Solution : Conduct a systematic review with meta-regression to isolate confounding variables. Use PRISMA guidelines for study selection and COSMOS-E framework for observational data synthesis .

Q. What mechanistic models are optimal for studying this compound’s inhibition of intestinal α-glucosidase?

  • Methodological Answer :

  • In vitro assays : Use purified α-glucosidase enzymes (e.g., from rat intestine) with p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate IC50 values and compare to acarbose.
  • In silico modeling : Perform molecular docking studies (e.g., AutoDock Vina) to visualize this compound binding to enzyme active sites. Validate with mutagenesis experiments.
  • Reporting standards : Follow Beilstein Journal guidelines for experimental reproducibility, including enzyme lot numbers and reaction conditions (pH, temperature) .

Q. Methodological Guidance for Data Contradiction Analysis

Q. How should researchers address variability in this compound’s reported antioxidant capacity across in vitro assays?

  • Methodological Answer :

  • Assay standardization : Compare results from ORAC (oxygen radical absorbance capacity), DPPH, and FRAP assays using the same this compound batches.
  • Positive controls : Include reference antioxidants (e.g., Trolox) to normalize inter-assay variability.
  • Statistical reporting : Provide 95% confidence intervals for IC50 values rather than single-point estimates. Use Bland-Altman plots to assess agreement between methods .

Framework for Structuring Research Questions

Q. How can the PECO framework adapt to this compound’s effects in observational studies?

  • Methodological Answer :

  • Population (P) : Define subgroups (e.g., prediabetic vs. diabetic humans).
  • Exposure (E) : Quantify this compound intake (dietary records or biomarkers).
  • Comparison (C) : Non-exposed cohorts or low-dose groups.
  • Outcome (O) : Clinically relevant endpoints (e.g., HbA1c reduction ≥0.5%).
  • Example : “In adults with prediabetes (P), does daily 5g this compound supplementation (E) compared to placebo (C) reduce HbA1c levels (O) over 12 weeks?” .

Q. Ethical and Reporting Standards

Q. What ethical approvals are required for human trials testing this compound’s satiety effects?

  • Methodological Answer :

  • Institutional Review Board (IRB) : Submit protocols detailing inclusion/exclusion criteria, informed consent processes, and data anonymization.
  • Conflict of interest : Disclose funding sources (e.g., industry vs. academic grants).
  • Data transparency : Pre-register trials on ClinicalTrials.gov and share raw data via repositories like Figshare. Follow CONSORT guidelines for reporting .

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-JDJSBBGDSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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